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Compound of Interest
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Cat. No.: B068838 Get Quote

The precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is fundamental to

understanding a vast array of cellular processes, from neurotransmission and muscle

contraction to gene expression and apoptosis. Fura-2, a ratiometric fluorescent indicator, has

long been the gold standard for these measurements. However, challenges such as dye

compartmentalization and leakage from the cytosol have persisted. Fura-PE3/AM emerges as

a significant advancement, engineered to overcome these specific limitations.

Fura-PE3 is an analog of Fura-2 that incorporates a phenoxy-polyether coordinating group.

This structural modification increases the hydrophilicity of the de-esterified indicator,

significantly improving its retention within the cytosol and reducing its sequestration into

organelles. The acetoxymethyl (AM) ester form, Fura-PE3/AM, facilitates passive diffusion

across the cell membrane, where intracellular esterases cleave the AM groups, trapping the

active, calcium-sensitive Fura-PE3 indicator inside the cell. This guide provides a

comprehensive technical overview of Fura-PE3/AM, detailing its spectral properties,

experimental protocols, and data analysis for robust and reliable [Ca²⁺]i measurement.

Core Principle: Ratiometric Measurement of
Intracellular Calcium
The power of Fura-PE3, like Fura-2, lies in its ratiometric properties. The dye exhibits a shift in

its fluorescence excitation spectrum upon binding to Ca²⁺.
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In the absence of calcium (Ca²⁺-free), Fura-PE3 has an excitation maximum at

approximately 380 nm.

When saturated with calcium (Ca²⁺-bound), its excitation maximum shifts to a shorter

wavelength, around 340 nm.

Crucially, the fluorescence emission is consistently observed at ~510 nm regardless of the

excitation wavelength. By alternately exciting the dye at 340 nm and 380 nm and measuring

the resulting emission intensity at 510 nm, a ratio of the two emission signals (F340/F380) can

be calculated. This ratio is directly proportional to the intracellular calcium concentration and

offers significant advantages over single-wavelength indicators:

Internal Self-Correction: The ratio measurement cancels out artifacts arising from variations

in dye concentration, cell path length, and photobleaching, leading to more stable and

reliable data.

Quantifiable Results: The ratio can be calibrated to provide a quantitative measurement of

the absolute [Ca²⁺]i.
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Caption: Ratiometric principle of Fura-PE3 for calcium measurement.

Spectral Properties of Fura-PE3
A precise understanding of the spectral characteristics is essential for selecting the appropriate

optical filters for fluorescence microscopy.
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State
Excitation
Wavelength (λex)

Emission
Wavelength (λem)

Description

Ca²⁺-Bound ~340 nm ~510 nm

Fluorescence intensity

increases at this

excitation wavelength

as [Ca²⁺] rises.

Ca²⁺-Free ~380 nm ~510 nm

Fluorescence intensity

decreases at this

excitation wavelength

as [Ca²⁺] rises.

Isosbestic Point ~360 nm ~510 nm

Excitation at this

wavelength results in

fluorescence that is

insensitive to [Ca²⁺].

Table 1: Summary of Fura-PE3/AM spectral properties. Data compiled from multiple sources.

Experimental Workflow: From Cell Loading to Data
Acquisition
The following protocol provides a robust methodology for loading cells with Fura-PE3/AM and

subsequent imaging.

Reagent Preparation
Fura-PE3/AM Stock Solution: Dissolve Fura-PE3/AM in high-quality, anhydrous dimethyl

sulfoxide (DMSO) to create a 1 mM stock solution. Aliquot into small volumes (e.g., 10-20

µL) and store desiccated at -20°C, protected from light.

Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in

DMSO. This non-ionic surfactant aids in the dispersion of the lipophilic AM ester in aqueous

media, preventing dye aggregation.

Loading Buffer: Use a buffered physiological saline solution such as Hanks' Balanced Salt

Solution (HBSS) or a HEPES-buffered saline, supplemented with 1-2.5 mM CaCl₂.
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Cell Loading Protocol
1. Prepare Loading Solution

(2-5 µM Fura-PE3/AM + 0.02% Pluronic F-127)

2. Incubate Cells
(30-60 min at 37°C)

3. Wash Cells (2x)
(Remove extracellular dye)

4. De-esterification
(Incubate 30 min at 37°C)

5. Acquire Images
(Excite at 340/380nm, Em at 510nm)

Click to download full resolution via product page

Caption: Standardized workflow for loading and imaging cells with Fura-PE3/AM.

Preparation of Loading Solution: On the day of the experiment, prepare the final loading

solution. First, mix equal volumes of the 1 mM Fura-PE3/AM stock and the 20% Pluronic®

F-127 stock. Vortex briefly. Dilute this mixture into the pre-warmed (37°C) loading buffer to a

final Fura-PE3/AM concentration of 2-5 µM. The final Pluronic® F-127 concentration should

be approximately 0.02%.

Causality: Pre-mixing the dye with Pluronic F-127 before dilution into the aqueous buffer is

critical for preventing the dye from precipitating and ensuring a uniform final concentration.

Cell Incubation: Replace the cell culture medium with the Fura-PE3/AM loading solution.

Incubate the cells for 30-60 minutes at 37°C. The optimal time and concentration may vary

depending on the cell type and should be determined empirically.
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Wash: After incubation, thoroughly wash the cells at least twice with fresh, pre-warmed

loading buffer (without the dye) to remove any extracellular Fura-PE3/AM.

De-esterification: Incubate the cells for an additional 30 minutes at 37°C.

Causality: This crucial step allows intracellular esterases to completely cleave the AM

ester groups, trapping the active Fura-PE3 indicator inside the cell and ensuring a robust,

calcium-sensitive signal. Incomplete de-esterification is a common source of experimental

failure.

Imaging: The cells are now ready for imaging on a fluorescence microscope equipped for

ratiometric analysis.

Self-Validation: To prevent dye leakage via organic anion transporters, especially in cell lines

like CHO or HeLa, the loading and wash buffers can be supplemented with 1-2.5 mM

probenecid.

Instrumentation for Ratiometric Imaging
Accurate Fura-PE3 measurements require a specific hardware configuration:

Inverted Microscope: Provides the necessary platform for live-cell imaging.

Light Source: A high-speed wavelength switching system is essential. Xenon arc lamps

coupled with a filter wheel or, more modernly, high-power LEDs (e.g., 340 nm and 380 nm)

offer precise and rapid control over excitation wavelengths.

Excitation Filters: Bandpass filters for 340 nm and 380 nm.

Dichroic Mirror: Must reflect wavelengths below ~400 nm and transmit wavelengths above

~420 nm.

Emission Filter: A bandpass filter centered around 510 nm (e.g., 510/40 nm).

Detector: A sensitive, high-speed camera (sCMOS or EMCCD) is required to capture the

low-light fluorescence signals.
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Data Analysis: From Ratio to Concentration
The raw fluorescence intensity data (F340 and F380) must be background-subtracted before

calculating the ratio (R = F340 / F380). This ratio can then be converted into an absolute

calcium concentration using the Grynkiewicz equation:

[Ca²⁺]i = K_d * (S_f2 / S_b2) * [(R - R_min) / (R_max - R)]

Where:

K_d: The dissociation constant of Fura-PE3 for Ca²⁺, which is approximately 224 nM. This

value can be pH and temperature-dependent.

R: The experimentally measured ratio of F340/F380.

R_min: The ratio in the complete absence of calcium (zero Ca²⁺). Determined by treating

cells with a Ca²⁺ chelator like EGTA in the presence of an ionophore (e.g., ionomycin).

R_max: The ratio at Ca²⁺ saturation. Determined by exposing cells to a high Ca²⁺

concentration buffer, again using an ionophore to equilibrate intracellular and extracellular

levels.

S_f2 / S_b2: The ratio of fluorescence intensity at 380 nm for the Ca²⁺-free (f2) and Ca²⁺-

bound (b2) forms of the dye. This is also determined during the calibration experiment.

Performing an in-situ calibration (R_min, R_max, S_f2/S_b2) for each cell type and

experimental setup is critical for obtaining accurate quantitative data.

Conclusion
Fura-PE3/AM represents a refined tool for the quantitative analysis of intracellular calcium

dynamics. Its superior cytosolic retention and reduced compartmentalization address key

limitations of its predecessor, Fura-2, providing researchers with a more reliable and robust

indicator. By implementing the rigorous protocols for loading, imaging, and calibration detailed

in this guide, scientists can achieve high-fidelity measurements, unlocking deeper insights into

the intricate role of calcium signaling in cellular physiology and pathology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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